BPR1K871
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Overview
Description
BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. This compound showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed this compound to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of this compound as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of this compound as a multi-kinase inhibitor.
Properties
Molecular Formula |
C25H28ClN7O2S |
---|---|
Molecular Weight |
526.056 |
Appearance |
Solid powder |
Synonyms |
BPR1K871; BPR1K-871; BPR1K 871.; 1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea |
Origin of Product |
United States |
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